molecular formula C9H9F3N4O B2997942 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one CAS No. 1494576-18-9

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one

Cat. No.: B2997942
CAS No.: 1494576-18-9
M. Wt: 246.193
InChI Key: DZNPGFIGBVWWAB-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one is a unique organic compound known for its diverse applications in chemistry and related fields. This compound features a triazole ring and a pyrazine ring, making it of significant interest for synthetic chemists exploring novel reaction pathways and biological researchers investigating its potential medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one typically involves the following steps:

  • Starting Materials: The process begins with precursors such as trifluoromethyl ketones and triazole compounds.

  • Reaction Conditions: The key steps include cyclization reactions under controlled temperature and pressure, often using acidic or basic catalysts to facilitate ring formation.

  • Specific Steps:

    • Reaction of a trifluoromethyl ketone with a suitable triazole precursor.

    • Formation of the pyrazine ring through intramolecular cyclization.

    • Purification and isolation of the final product via chromatographic techniques.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale, with optimization for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound may undergo oxidation reactions at the prop-2-en-1-one moiety, leading to the formation of carboxylic acids or aldehydes.

  • Reduction: Reduction reactions can convert the prop-2-en-1-one group into alcohols or alkanes.

  • Substitution: The triazole and pyrazine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions Used:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Lithium aluminium hydride, sodium borohydride.

  • Substitution Conditions: Solvents like dimethylformamide (DMF), catalysts such as palladium on carbon.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes.

  • Reduction: Alcohols, alkanes.

  • Substitution: Various functionalized derivatives depending on the substituent added.

Scientific Research Applications

Chemistry:

  • Novel Syntheses: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

  • Catalysis: Used in studies related to catalytic reactions involving triazole and pyrazine rings.

Biology:

  • Enzyme Inhibition: Investigated for its ability to inhibit certain enzymes due to the presence of the triazole ring.

  • Ligand Studies: Acts as a ligand in coordination chemistry for metal complex formation.

Medicine:

  • Drug Development: Explored for its potential as an active pharmaceutical ingredient in antifungal, antibacterial, and anticancer agents.

Industry:

  • Material Science: Utilized in the development of novel materials with specific properties derived from the trifluoromethyl group.

  • Agriculture: Potential use in agrochemicals for pest control.

Comparison with Similar Compounds

  • Triazole Derivatives: Compounds like 1,2,4-triazole exhibit similar enzyme inhibition properties but lack the trifluoromethyl and pyrazine features.

  • Pyrazine Derivatives: Pyrazinamide, used as an anti-tuberculosis drug, shares the pyrazine ring but has different substituents and biological activity.

Uniqueness: 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one stands out due to the combination of trifluoromethyl, triazole, and pyrazine components, offering a unique profile in terms of chemical reactivity and biological interactions.

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Properties

IUPAC Name

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4O/c1-2-7(17)15-3-4-16-6(5-15)13-14-8(16)9(10,11)12/h2H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNPGFIGBVWWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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